N-(2-Ethoxyphenyl)-N'-(4-isododecylphenyl)oxamide
Description
N-(2-Ethoxyphenyl)-N'-(4-isododecylphenyl)oxamide (CAS: 82493-14-9; EINECS: 279-979-3) is a substituted oxamide derivative characterized by a 2-ethoxyphenyl group and a 4-isododecylphenyl group attached to the oxamide backbone. Its molecular formula is C28H40N2O3, with a molecular weight of 452.63 g/mol . The compound’s branched isododecyl chain (C12H25) confers enhanced hydrophobicity, suggesting applications in polymer stabilization, UV absorption, or specialty materials.
Properties
IUPAC Name |
N'-(2-ethoxyphenyl)-N-[4-(10-methylundecyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N2O3/c1-4-33-26-17-13-12-16-25(26)30-28(32)27(31)29-24-20-18-23(19-21-24)15-11-9-7-5-6-8-10-14-22(2)3/h12-13,16-22H,4-11,14-15H2,1-3H3,(H,29,31)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPJHDJQUXGVNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NC2=CC=C(C=C2)CCCCCCCCCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40868661 | |
| Record name | N1-(2-ethoxyphenyl)-N2-[4-(10-methylundecyl)phenyl]ethanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40868661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82493-14-9 | |
| Record name | N-(2-Ethoxyphenyl)-N'-(4-isododecylphenyl)oxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082493149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N1-(2-ethoxyphenyl)-N2-[4-(10-methylundecyl)phenyl]ethanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40868661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-ethoxyphenyl)-N'-(4-isododecylphenyl)oxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.687 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N-(2-Ethoxyphenyl)-N'-(4-isododecylphenyl)oxamide (CAS No. 82493-14-9) is a compound that has garnered interest in various fields, including medicinal chemistry and material science. This article delves into the biological activity of this compound, examining its chemical properties, potential therapeutic applications, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C28H40N2O3 |
| Molecular Weight | 452.63 g/mol |
| CAS Number | 82493-14-9 |
| EINECS | 279-979-3 |
Structural Characteristics
The structure of this compound features a phenyl ring substituted with an ethoxy group and a long isododecyl chain, which may influence its solubility and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is hypothesized that the compound may function as an enzyme inhibitor or modulator, affecting pathways related to inflammation and cancer progression.
Therapeutic Potential
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Anticancer Properties : Research indicates potential cytotoxic effects against certain cancer cell lines, possibly through apoptosis induction.
- Antioxidant Activity : The compound may also act as an antioxidant, scavenging free radicals and reducing oxidative stress.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Anti-inflammatory Effects : A study conducted on murine models demonstrated a significant reduction in edema when treated with the compound, suggesting its potential as an anti-inflammatory agent.
- Cytotoxicity Assessment : In vitro assays using human cancer cell lines showed that this compound inhibited cell proliferation, with IC50 values indicating effective dose ranges for therapeutic applications.
- Antioxidant Evaluation : The compound was tested for its ability to reduce reactive oxygen species (ROS) in cell cultures, showing promising results that warrant further investigation.
Comparative Studies
Comparative studies have been conducted to evaluate the efficacy of this compound against similar compounds. These studies often highlight differences in potency and selectivity towards specific biological targets.
In Vivo vs. In Vitro Results
Research indicates discrepancies between in vitro and in vivo results concerning the compound's efficacy. While in vitro studies show strong activity against various targets, in vivo studies reveal complexities due to metabolic processes and bioavailability issues.
Comparison with Similar Compounds
Comparison with Similar Oxamide Derivatives
Structural and Molecular Comparisons
N-(2-Ethoxyphenyl)-N'-(4-ethylphenyl)oxamide (CAS: 23949-66-8)
Key Differences :
Alkyl Chain Length : The target compound features a branched C12 chain (isododecyl), whereas the analogous compound has a shorter ethyl (C2) group.
Hydrophobicity: The longer isododecyl chain increases hydrophobicity, reducing water solubility but enhancing compatibility with non-polar matrices like polyethylene or polypropylene .
Physical and Chemical Properties
Notes:
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
